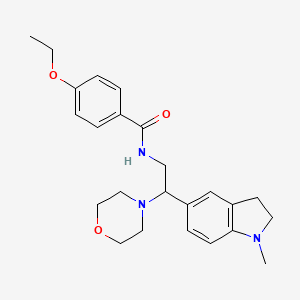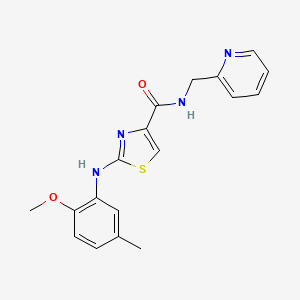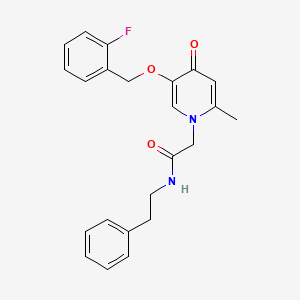
(3r,5r,7r)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)adamantane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of adamantane derivatives is not explicitly detailed in the provided papers. However, the papers do mention the synthesis of similar compounds. For example, the first paper discusses the synthesis of N'-(Adamantan-2-ylidene)thiophene-2-carbohydrazide, which is a potential antibacterial agent. This compound shares the adamantane core and thiophene moiety with the compound , suggesting that similar synthetic routes may be applicable . The second paper describes the synthesis of three adamantane-1,3,4-thiadiazole hybrid derivatives, which also share structural features with the target compound . These syntheses typically involve the formation of the adamantane core followed by functionalization with various substituents.
Molecular Structure Analysis
The molecular structure of adamantane derivatives is characterized by the presence of the adamantane core, a rigid, diamondoid structure that imparts stability and unique chemical properties to the molecule. The papers provide insights into the molecular structure through crystallographic analysis. For instance, the second paper discusses the crystal structures of adamantane derivatives determined at low temperature, revealing the orientation of the amino group and the impact of halogen substitutions on the structure .
Chemical Reactions Analysis
The chemical reactions involving adamantane derivatives are not directly addressed in the provided papers. However, the papers do discuss the vibrational states and noncovalent interactions within the molecules, which are crucial for understanding their reactivity. The first paper examines the vibrational states of an adamantane derivative, which can provide information on the types of chemical bonds and their strengths within the molecule . The second paper characterizes intra- and intermolecular interactions using the quantum theory of atoms-in-molecules (QTAIM) approach, which is essential for predicting how the molecule might react with other chemical species .
Physical and Chemical Properties Analysis
The physical and chemical properties of adamantane derivatives can be inferred from the data provided in the papers. The first paper reveals that the vibrational frequencies of the molecule change when going from a solitary molecule to a dimer, indicating that intermolecular forces can significantly affect the physical properties of these compounds . The second paper's analysis of noncovalent interactions and intermolecular interaction energies provides insights into the chemical properties, such as stability and reactivity, of the adamantane derivatives .
科学的研究の応用
Anticancer Potential
The study of analogues of compounds with an adamantane moiety has shown therapeutic potential in cancer treatment. Specifically, modifications to the adamantane structure, such as the introduction of various substituents, have been investigated for their anticancer properties. Although the direct analogue specified in the query wasn't found, research on similar adamantane derivatives has demonstrated enhanced therapeutic indexes compared to traditional treatments, highlighting the potential of adamantane modifications in developing new anticancer drugs (Sosnovsky, Rao, & Li, 1986).
Material Science and Polymers
Adamantane and its derivatives have been extensively researched in material science, particularly in the synthesis of new polyamides. These compounds, characterized by their rigid and bulky structures, contribute to the development of materials with high glass transition temperatures and thermal stability. Such properties are crucial for advanced materials used in various high-performance applications. The incorporation of adamantane structures into polymers results in materials with unique physical and chemical properties, including high tensile strength, durability, and resistance to harsh conditions (Chern, Shiue, & Kao, 1998).
Synthesis and Structural Analysis
The synthesis and structural analysis of adamantane derivatives are key areas of research, providing insights into the chemical behavior and potential applications of these compounds. Studies have focused on the development of novel synthesis methods and the characterization of the resulting adamantane-based compounds. Such research lays the foundation for the exploration of new drugs and materials with improved performance and tailored properties. By understanding the structural characteristics of adamantane derivatives, scientists can design compounds with specific functionalities for targeted applications (Fujio et al., 2000).
Quantum Theory and Molecular Interactions
The study of adamantane derivatives also extends to the quantum level, where the nature of noncovalent interactions in these compounds is examined. Quantum Theory of Atoms in Molecules (QTAIM) analysis and other computational methods are used to explore the molecular interactions and stability of adamantane-based compounds. This research provides valuable information on the electronic structure, bonding, and potential reactivity of these molecules, contributing to a deeper understanding of their chemical properties and potential applications in various fields (El-Emam et al., 2020).
Antimicrobial and Anti-inflammatory Properties
Research on adamantane derivatives has also revealed their potential in developing antimicrobial and anti-inflammatory agents. The structural versatility of adamantane allows for the synthesis of compounds with significant biological activity against a range of pathogens. These findings open up new avenues for the treatment of infections and inflammatory conditions, highlighting the therapeutic potential of adamantane-based compounds (Al-Abdullah et al., 2014).
特性
IUPAC Name |
N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2S2/c23-19(17-2-1-5-25-17)18-4-3-16(26-18)12-22-20(24)21-9-13-6-14(10-21)8-15(7-13)11-21/h1-5,13-15,19,23H,6-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJGYZWQCQCPKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC=C(S4)C(C5=CC=CS5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)adamantane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


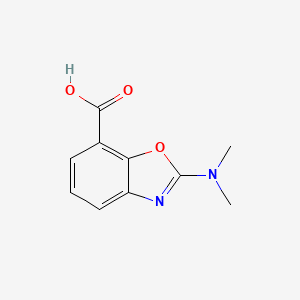
![Tert-butyl 3-methyl-1-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate;hydrochloride](/img/structure/B2548734.png)
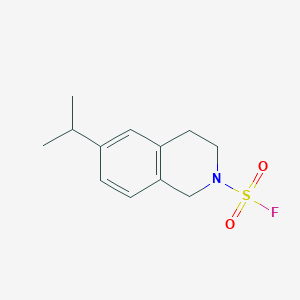
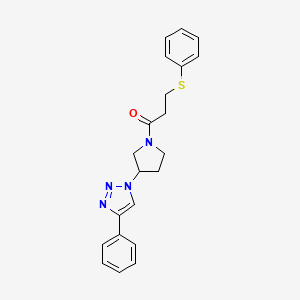
![3-(2-fluorobenzyl)-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2548737.png)

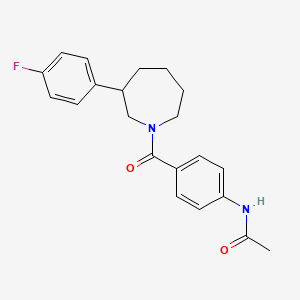
![2-Amino-3-[2-(aminomethyl)phenyl]propanoic acid dihydrochloride](/img/structure/B2548740.png)
![2,4-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2548742.png)
![3-Chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol](/img/structure/B2548744.png)
